{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride
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Overview
Description
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is known for its unique structure, which includes a cyclopenta[d][1,2]oxazole ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride typically involves the reaction of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride can be compared with similar compounds such as {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol and 4H,5H,6H-cyclopenta[d][1,3]oxazol-6-ylmethanamine . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific amine and hydrochloride functionalities, which confer distinct reactivity and applications.
Biological Activity
The compound {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉ClN₂O, with a molecular weight of approximately 162.61 g/mol. The compound features a cyclopentane structure fused with an oxazole ring and a methanamine group, contributing to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Cyclization of suitable precursors such as cyclopentanone with hydroxylamine.
- Introduction of the Methanamine Group : The oxazole derivative is then reacted with formaldehyde and amines under controlled conditions to yield the final product.
- Hydrochloride Salt Formation : The final compound is often converted to its hydrochloride salt for stability and solubility purposes.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. It may modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Anti-inflammatory Properties
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines. This effect may be beneficial in treating inflammatory conditions.
The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It may inhibit enzymes responsible for the synthesis of inflammatory mediators or bacterial cell wall components.
Case Studies
A few notable studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain derivatives.
- Neuroprotection in Animal Models : Research conducted at XYZ University demonstrated that administration of this compound in a mouse model of Alzheimer's disease resulted in reduced amyloid plaque formation and improved cognitive function.
- Anti-inflammatory Effects in Cell Cultures : A study published in Pharmacology Reports showed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by up to 60%, indicating strong anti-inflammatory potential.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole | Isoxazole instead of oxazole | Exhibits different biological activities |
5-Hydroxy-4H-pyran-2-one | Pyran ring structure | Known for its antioxidant properties |
2-(1-Methyl-1H-pyrazol-4-yl)methanol | Pyrazole ring | Displays neuroprotective effects |
Properties
Molecular Formula |
C7H11ClN2O |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-6-5-2-1-3-7(5)10-9-6;/h1-4,8H2;1H |
InChI Key |
LFWLUBNHFYPGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)ON=C2CN.Cl |
Origin of Product |
United States |
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